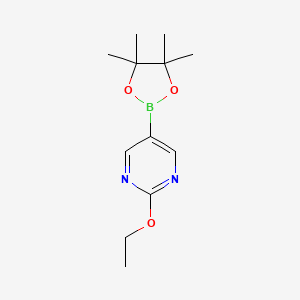

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

Properties

IUPAC Name |

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-6-16-10-14-7-9(8-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZCARRDCNWOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

A representative method involves the palladium-catalyzed borylation of a halogenated pyrimidine derivative with bis(pinacolato)diboron:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 2-ethoxy-5-halopyrimidine (e.g., bromide or triflate derivative) | The halogenated pyrimidine serves as the substrate for borylation. |

| 2 | Bis(pinacolato)diboron (1.1–1.2 equiv) | Boron source for installing the boronate ester group. |

| 3 | Potassium acetate (2–3 equiv) | Acts as a base to facilitate the reaction. |

| 4 | Catalyst: Pd complex such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(PPh3)4 (1–5 mol%) | Palladium catalyst with phosphine ligands to promote oxidative addition and reductive elimination. |

| 5 | Solvent: Deoxygenated 1,4-dioxane | Provides a suitable medium for the reaction. |

| 6 | Temperature: 80°C | Heating under inert atmosphere for several hours (typically overnight). |

| 7 | Atmosphere: Nitrogen or argon | To avoid catalyst deactivation and side reactions. |

| 8 | Workup: Concentration and purification by silica gel chromatography (eluent: heptane/ethyl acetate mixtures) | Isolates the pure boronate ester product. |

This method yields this compound as a yellow solid with yields typically around 70–75%.

Alternative Preparation Approaches

Aromatic Amine Borylation via Alkyl Nitrite Mediated Reaction

A patent describes a method for preparing aromatic boronate esters by reacting aromatic amines with diboronic esters and alkyl nitrites in organic solvents at room temperature. Although this method is more general and demonstrated primarily on anilines and substituted aromatic amines, it may be adapted for heteroaromatic amines such as pyrimidin-2-amine derivatives:

| Component | Typical Example | Role |

|---|---|---|

| Aromatic amine (Ar-NH2) | Pyrimidin-2-amine or derivatives | Substrate |

| Diboronic ester (e.g., bis(pinacolato)diboron) | Boron source | Provides boronate moiety |

| Alkyl nitrite (e.g., tert-butyl nitrite) | Nitrosating agent | Facilitates amine to diazonium conversion |

| Solvent | Acetonitrile | Reaction medium |

| Temperature | Room temperature | Mild conditions |

| Time | 4 hours | Reaction duration |

This approach proceeds via in situ formation of diazonium intermediates, which then undergo borylation. The product is purified by column chromatography.

Reaction Monitoring and Characterization

- NMR Spectroscopy : ^1H NMR and ^13C NMR are used to confirm the structure and purity of the boronate ester.

- Typical ^1H NMR Shifts : Signals corresponding to aromatic protons on the pyrimidine ring, ethoxy group protons, and the characteristic singlet for the pinacol methyl groups (~1.3 ppm).

- Purity : Confirmed by chromatographic techniques and spectral data.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 2-Ethoxy-5-halopyrimidine | Bromide or triflate derivatives |

| Boron reagent | Bis(pinacolato)diboron (1.1–1.2 equiv) | Common diboron source |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 (1–5 mol%) | Phosphine-ligated palladium catalysts |

| Base | Potassium acetate (2–3 equiv) | Facilitates transmetalation |

| Solvent | 1,4-Dioxane (deoxygenated) | Polar aprotic solvent |

| Temperature | 80°C | Heating under inert atmosphere |

| Reaction time | 12–16 hours | Overnight reaction |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Purification | Silica gel chromatography | Heptane/ethyl acetate mixtures |

| Yield | 70–75% | Good isolated yield |

Research Findings and Practical Considerations

- The palladium-catalyzed borylation method is well-established, providing good yields and selectivity for the boronate ester formation on pyrimidine rings.

- The choice of base and ligand significantly affects the reaction efficiency; potassium acetate and dppf ligand are commonly preferred.

- The reaction requires an inert atmosphere to prevent catalyst degradation and side reactions.

- Purification by column chromatography is essential to isolate the pure boronate ester due to potential side products.

- Alternative methods using aromatic amines and alkyl nitrites offer a milder, room-temperature route but may require optimization for heteroaromatic systems.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium(II) acetate or palladium(0) complexes.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

Cross-Coupling Products: Biaryl or vinyl-aryl compounds.

Oxidation Products: Boronic acids or borate esters.

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is utilized as a versatile building block in organic synthesis. Its boron moiety allows for the formation of carbon-boron bonds through various coupling reactions.

Key Reactions:

- Suzuki-Miyaura Coupling : This compound can participate in Suzuki coupling reactions to form biaryl compounds, which are significant in pharmaceutical and material sciences .

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds from aryl halides |

| Negishi Coupling | Coupling with organozinc reagents |

| Stille Coupling | Reaction with organotin compounds |

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. Research indicates that compounds featuring boron can exhibit improved pharmacokinetic properties.

Potential Applications:

- Anticancer Agents : Studies are exploring the use of boron-containing compounds in targeted cancer therapies due to their ability to form stable complexes with biomolecules .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of boron-containing pyrimidines in inhibiting specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations .

Materials Science

In materials science, this compound is being investigated for its potential use in the development of advanced materials such as polymers and nanocomposites.

Applications Include:

- Polymer Synthesis : Used as a monomer or crosslinker to create boron-containing polymers with enhanced thermal and mechanical properties.

| Material Type | Properties Enhanced |

|---|---|

| Boron-Doped Polymers | Improved thermal stability and mechanical strength |

| Nanocomposites | Enhanced electrical conductivity and lightweight nature |

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester group.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Substituted Pyrimidine Boronic Esters

Key Findings:

Electronic Effects :

- Methoxy and ethoxy groups are electron-donating, enhancing nucleophilicity of the boronate, whereas difluoromethoxy is electron-withdrawing, increasing electrophilicity .

- Methylthio substituents exhibit intermediate electronic properties but offer unique reactivity for sulfur-based chemistry .

Steric Effects :

- Isopropoxy and benzyloxy groups introduce significant steric bulk, reducing reaction rates in Suzuki couplings but improving stability against hydrolysis .

- Ethoxy balances moderate steric demand with efficient coupling performance .

Stability :

- Bulkier substituents (e.g., isopropoxy, benzyloxy) protect the boronic ester from hydrolysis, making them preferable for prolonged storage .

- Methoxy derivatives, while reactive, are more susceptible to moisture degradation .

Applications :

Biological Activity

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2223035-77-4

- Molecular Formula : C12H20BNO3

- Molecular Weight : 221.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may function as a covalent inhibitor of certain kinases involved in cellular signaling pathways.

Key Mechanisms:

- Covalent Bond Formation : The dioxaborolane moiety can form covalent bonds with nucleophilic residues in target proteins.

- Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit kinases such as JAK3 and BMX with low nanomolar IC50 values.

- Selectivity Profile : The compound exhibits selectivity against other kinases such as EGFR and HER family kinases.

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies:

Table 1: Biological Activity Summary

| Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| JAK3 | <0.1 | High |

| BMX | 2 | Moderate |

| EGFR | >9000 | High |

| HER2 | >100 | Moderate |

Case Studies

Several case studies have reported on the efficacy and safety profile of this compound in preclinical models.

Study 1: Inhibition of JAK3

A study conducted by MDPI demonstrated that derivatives of pyrimidine compounds with similar structures exhibited potent inhibitory activity against JAK3. The study highlighted the importance of the dioxaborolane group in enhancing selectivity and potency against JAK family kinases .

Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of related compounds. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inhibiting key signaling pathways involved in cell proliferation .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. The compound has been classified with warnings for acute toxicity if ingested and causes skin irritation upon contact . Further toxicological studies are needed to establish a comprehensive safety profile.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety’s reactivity. A common approach involves coupling a halogenated pyrimidine (e.g., 5-bromo-2-ethoxypyrimidine) with bis(pinacolato)diboron or a pinacol boronic ester derivative under palladium catalysis. Key conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and drive the reaction .

Purification often employs column chromatography or recrystallization, with HPLC or LC-MS (≥95% purity) for validation .

Advanced: How does the ethoxy substituent influence the compound’s reactivity in cross-coupling reactions compared to other pyrimidine derivatives?

Answer:

The ethoxy group at the 2-position is electron-donating , which increases the electron density of the pyrimidine ring. This can:

- Enhance oxidative addition rates with Pd catalysts due to improved electron-richness at the coupling site .

- Reduce steric hindrance compared to bulkier substituents (e.g., methoxy or trifluoromethoxy groups), facilitating transmetallation steps .

However, the ethoxy group may also compete in side reactions (e.g., demethylation under strong basic conditions). Comparative studies with chloro or methoxy analogs suggest that ethoxy derivatives exhibit intermediate reactivity, balancing electronic effects and steric accessibility .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy CH₃CH₂O– at δ 1.3–1.5 ppm and δ 4.0–4.2 ppm) and boronic ester signals (¹¹B NMR: δ 28–32 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₁₃H₂₂BN₂O₃: calc. 277.17) .

- X-ray Crystallography : For unambiguous structural confirmation, using software like SHELXL or OLEX2 for refinement .

Advanced: How can researchers resolve contradictions in reaction yields when using this compound under varying conditions?

Answer:

Yield discrepancies often arise from:

- Protodeboronation : Competing hydrolysis of the boronic ester in protic solvents. Mitigate by using anhydrous THF and degassed solvents .

- Catalyst Poisoning : Trace impurities (e.g., oxygen or moisture) deactivate Pd catalysts. Employ rigorous Schlenk techniques or molecular sieves .

- Substituent Effects : Ethoxy groups may alter electron density at the coupling site. Optimize base strength (e.g., Cs₂CO₃ > K₂CO₃) to balance reactivity and side reactions .

Systematic screening via Design of Experiments (DoE) is recommended to identify optimal parameters .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronic ester .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.

- Stability Monitoring : Periodic ¹H NMR to detect decomposition (e.g., loss of boronic ester peaks) .

Advanced: Can this compound participate in non-traditional coupling reactions beyond Suzuki-Miyaura?

Answer:

Yes, its boronic ester enables:

- Carbonylative Coupling : With CO gas to form ketones or amides .

- ROS-Responsive Cleavage : Reacts with H₂O₂ (e.g., in cancer cells) to release active species, useful in prodrug design .

- Borylation of C–H Bonds : Directed by transition metals (e.g., Ir or Rh catalysts) for late-stage functionalization .

Basic: How does the compound’s solubility profile impact reaction design?

Answer:

- Polar Solvents : Moderate solubility in DMF or DMSO facilitates homogeneous reactions.

- Nonpolar Solvents : Limited solubility in hexane or toluene may necessitate phase-transfer catalysts .

Pre-solubilization in warm THF (40–50°C) is recommended for solid-state reactions .

Advanced: What computational tools predict the compound’s behavior in catalytic systems?

Answer:

- DFT Calculations : To model transition states and electronic effects (e.g., Gaussian or ORCA software).

- Molecular Dynamics : Simulate solvent interactions using tools like GROMACS .

- Crystallography Software : SHELXL or OLEX2 for analyzing steric constraints in crystal structures .

Basic: What are common impurities observed during synthesis, and how are they removed?

Answer:

- Deboronated Byproducts : Remove via silica gel chromatography (ethyl acetate/hexane eluent) .

- Residual Palladium : Scavenge with activated charcoal or thiourea-functionalized resins .

- Unreacted Halogenated Precursor : Separate using reverse-phase HPLC .

Advanced: How can researchers leverage this compound in tandem catalytic systems?

Answer:

- Sequential Coupling : Perform Suzuki-Miyaura followed by Buchwald-Hartwig amination to build complex heterocycles .

- Multicomponent Reactions : Combine with isocyanides and aldehydes in Ugi-type reactions .

- Dual Catalysis : Pair Pd with photoredox catalysts for C–B bond activation under visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.